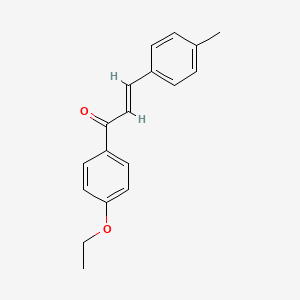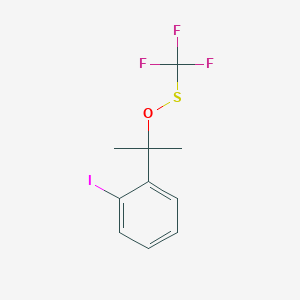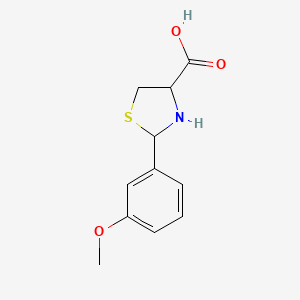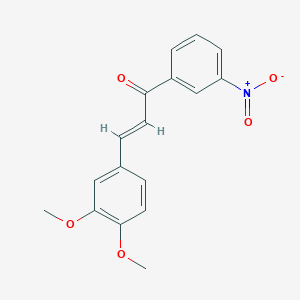
1,3,5,7-Tetrakis(4-aminophenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(4-aminophenyl)adamantane is a unique organic compound characterized by its adamantane core structure substituted with four aminophenyl groups.
Mechanism of Action
Target of Action
The primary targets of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane are covalent-organic frameworks (COFs). These are porous materials with a high surface area that can be used for gas storage .
Mode of Action
This compound interacts with its targets by forming a network structure with diamond, ctn, and bor net topologies . This interaction results in a material with low density, high porosity, and a large accessible surface area .
Biochemical Pathways
The compound affects the hydrogen storage pathway. It enhances the capacity of COFs to uptake and store hydrogen .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced hydrogen uptake capacities. At 77 K, tapa-COF-1 possesses the highest gravimetric hydrogen storage capacity at 49.10 wt%, while tapa-COF-3 has the highest volumetric hydrogen storage capacity at 58.66 g L .
Action Environment
Environmental factors such as temperature significantly influence the compound’s action, efficacy, and stability. For instance, at 298 K, tapa-COF-1 and tapa-COF-2 possess rather high gravimetric hydrogen uptake capacities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrakis(4-aminophenyl)adamantane can be synthesized through a multi-step process involving the reaction of 1,3,5,7-tetrakis(4-nitrophenyl)adamantane with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction of nitro groups to amino groups is a crucial step in this synthesis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction reactions using hydrogenation techniques. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5,7-Tetrakis(4-aminophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new derivatives[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides[][3].
Major Products Formed:
Oxidation: 1,3,5,7-Tetrakis(4-nitrophenyl)adamantane.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used[][3].
Scientific Research Applications
1,3,5,7-Tetrakis(4-aminophenyl)adamantane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Similar structure but with only two aminophenyl groups, leading to different properties and applications.
1,3,5,7-Tetrakis(4-nitrophenyl)adamantane: The nitro analog of 1,3,5,7-tetrakis(4-aminophenyl)adamantane, used in different chemical reactions and applications.
1,3,5,7-Tetrakis(4-methoxyphenyl)adamantane: Contains methoxy groups instead of amino groups, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its four aminophenyl groups, which provide multiple sites for chemical modification and interaction. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-[3,5,7-tris(4-aminophenyl)-1-adamantyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXMGWZXIYBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(diphenylphosphinyl)-N,N-bis(4-methylphenyl)-1,1'-Biphenyl]-2-amine](/img/structure/B3106306.png)

![6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol](/img/structure/B3106333.png)







![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)


![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
